molecular formula C6H13O9P B1147303 6-O-phosphono-D-tagatose CAS No. 136377-13-4

6-O-phosphono-D-tagatose

Cat. No. B1147303
M. Wt: 260.135781
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-phosphono-D-tagatose, also known as TAGATOSE-6-PHOSPHATE, is a compound with the molecular formula C6H13O9P . It is a derivative of D-tagatose, a rare sugar with low calories .


Synthesis Analysis

D-tagatose is synthesized from sucrose through an in vitro multienzyme cascade route. This process involves five enzymes: sucrose phosphorylase, fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, and polyphosphate kinase .


Molecular Structure Analysis

The molecular structure of 6-O-phosphono-D-tagatose consists of 6 carbon atoms, 13 hydrogen atoms, 9 oxygen atoms, and 1 phosphorus atom . The average mass of the molecule is 260.136 Da .

Scientific Research Applications

1. Agricultural Applications

6-O-phosphono-D-tagatose (or d-tagatose), a rare sugar, has shown potential in agricultural applications, specifically as a fungicidal agrochemical. Mochizuki et al. (2020) found that d-tagatose controls a wide range of plant diseases, particularly downy mildews. It appears to act directly on the pathogen rather than activating plant defenses. The sugar inhibits key steps in the metabolic pathways of fungi and oomycetes, hindering their development and reproductive structures necessary for disease propagation (Mochizuki et al., 2020).

2. Microbial Metabolism

D-tagatose is involved in the metabolism of lactose and D-galactose in bacteria like Staphylococcus aureus, as discovered by Bissett and Anderson (1980). Their study on D-tagatose-6-phosphate kinase highlighted its role in the phosphorylation of d-tagatose 6-phosphate and d-fructose 6-phosphate, crucial steps in the bacterial metabolic pathways (Bissett & Anderson, 1980).

3. Enzyme Characterization and Biosynthesis

Research on enzymes that interact with d-tagatose provides insights into biotechnological applications. For instance, Dai et al. (2020) characterized an enzyme involved in producing tagatose from maltodextrin, revealing its potential in rare sugar bioproduction (Dai et al., 2020). Additionally, Hall et al. (2002) studied the structure of tagatose-1,6-bisphosphate aldolase, providing insights into its potential modification for biotransformation chemistry (Hall et al., 2002).

4. Biocatalytic Synthesis

Schoenenberger et al. (2020) developed an efficient biocatalytic method for synthesizing d-tagatose 1,6-diphosphate, an important metabolite in galactose metabolism. This scalable method emphasizes the biotechnological potential of d-tagatose in synthesizing valuable compounds (Schoenenberger et al., 2020).

5. Novel Enzyme Discovery

The discovery of novel enzymes interacting with d-tagatose, like the tagatose kinase identified in Mycobacterium butyricum by Szumiło (1981), expands our understanding of microbial metabolism and opens up possibilities for bioengineering applications (Szumiło, 1981).

6. Health and Nutrition

Oh (2007) discussed the health benefits of d-tagatose, highlighting its potential as a low-calorie sweetener and its biotransformation using various biocatalysts. This research emphasizes d-tagatose's relevance in food, beverage, and pharmaceutical industries (Oh, 2007).

properties

IUPAC Name

[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXOAOHZAIYLCY-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314232
Record name D-Tagatose 6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-phosphono-D-tagatose

CAS RN

73544-42-0
Record name D-Tagatose 6-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73544-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Tagatose 6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-phosphono-D-tagatose
Reactant of Route 2
Reactant of Route 2
6-O-phosphono-D-tagatose
Reactant of Route 3
Reactant of Route 3
6-O-phosphono-D-tagatose
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-O-phosphono-D-tagatose
Reactant of Route 5
6-O-phosphono-D-tagatose
Reactant of Route 6
6-O-phosphono-D-tagatose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.